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Compound of Interest

Compound Name: 5-Bromoquinoxalin-6-amine

Cat. No.: B154387 Get Quote

For researchers and professionals in drug development, a detailed understanding of the

structural and electronic properties of molecular building blocks is paramount. This guide

provides a head-to-head spectroscopic comparison of two closely related quinoxaline

derivatives: 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline. By examining their nuclear

magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry

(MS) data, we aim to provide a comprehensive resource for their identification,

characterization, and application in medicinal chemistry.

Both 5-Bromoquinoxalin-6-amine and 6-aminoquinoxaline are recognized as "privileged

scaffolds" in drug discovery, forming the core of various biologically active compounds. Notably,

derivatives of 6-aminoquinoxaline have been identified as antiproliferative agents that can

induce Mcl-1 dependent apoptosis.[1] 5-Bromoquinoxalin-6-amine is a key intermediate in

the synthesis of Brimonidine, a medication used to treat glaucoma.[2] The introduction of a

bromine atom at the 5-position in 5-Bromoquinoxalin-6-amine significantly influences its

electronic environment, leading to distinct spectroscopic signatures compared to its non-

brominated counterpart.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromoquinoxalin-6-amine
and 6-aminoquinoxaline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound Solvent Chemical Shift (δ, ppm)

5-Bromoquinoxalin-6-amine CDCl₃

8.66 (d, J=1.7 Hz, 1H), 8.56 (d,

J=1.7 Hz, 1H), 7.88 (d, J=8.9

Hz, 1H), 7.20 (dd, J=8.9, 2.5

Hz, 1H), 7.14 (d, J=2.5 Hz,

1H), 4.21 (br s, 2H)

6-aminoquinoxaline CDCl₃

8.65 (d, J=1.7 Hz, 1H), 8.55 (d,

J=1.7 Hz, 1H), 7.87 (d, J=8.9

Hz, 1H), 7.18 (dd, J=8.9, 2.5

Hz, 1H), 7.13 (d, J=2.5 Hz,

1H), 4.20 (br s, 2H)[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound Solvent Chemical Shift (δ, ppm)

5-Bromoquinoxalin-6-amine CDCl₃
Data not available in search

results

6-aminoquinoxaline CDCl₃
Data not available in search

results

Note: Experimental NMR data for 5-Bromoquinoxalin-6-amine was not available in the search

results. The provided data for 6-aminoquinoxaline is from a synthesis report.[3] Predicted

values are based on computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands
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Functional Group
5-
Bromoquinoxalin-
6-amine (cm⁻¹)

6-
aminoquinoxaline
(cm⁻¹)

Characteristic
Vibration

N-H Stretch Data not available Data not available

Asymmetric and

symmetric stretching

of the primary amine.

C=N Stretch Data not available Data not available
Stretching within the

quinoxaline ring.

C-Br Stretch Data not available N/A
Stretching of the

carbon-bromine bond.

Aromatic C-H Stretch Data not available Data not available

Stretching of C-H

bonds on the aromatic

rings.

Note: Specific experimental FT-IR peak lists were not available in the search results. General

ranges for these functional groups are well-established.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax)

Compound Solvent λmax (nm)

5-Bromoquinoxalin-6-amine Not specified Data not available

6-aminoquinoxaline Not specified Data not available

Note: While UV-Vis spectra of quinoxaline derivatives have been studied, specific λmax values

for these two compounds were not found in the search results.[4][5]

Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
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Compound Ionization Mode [M]⁺ (m/z)
Key Fragments
(m/z)

5-Bromoquinoxalin-6-

amine
GC/MS

223/225 (approx. 1:1

ratio)
Data not available

6-aminoquinoxaline GC/MS 145 Data not available

Note: The presence of bromine in 5-Bromoquinoxalin-6-amine results in a characteristic

isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and

[M+2]⁺).[6][7][8]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. These

should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width

covering a range of -2 to 12 ppm.[9]

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters

include a larger number of scans (≥1024) and a relaxation delay of 2-5 seconds.[9]

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).
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General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply

pressure to the sample to ensure good contact and record the sample spectrum. Co-add 16-

32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and display the spectrum in terms of

transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record a baseline spectrum with the cuvettes filled with the solvent.

Record the sample spectrum over a range of approximately 200-800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC) for volatile compounds.

Ionization: Utilize electron impact (EI) ionization.

Mass Analysis: Scan a range of m/z values (e.g., 40-400 amu).

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For 5-
Bromoquinoxalin-6-amine, analyze the isotopic pattern of the molecular ion.

Signaling Pathway Involvement
Derivatives of 6-aminoquinoxaline have been shown to induce Mcl-1 dependent apoptosis.[1]

Mcl-1 is an anti-apoptotic protein of the Bcl-2 family. Inhibition of Mcl-1 allows for the activation

of pro-apoptotic proteins like Bak and Bax, leading to the release of cytochrome c from the

mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell

death.
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Simplified Mcl-1 dependent apoptosis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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